![molecular formula C31H45BrN2 B2544961 2-(3-Bromophenyl)-1-octadecylbenzimidazole CAS No. 477543-08-1](/img/structure/B2544961.png)
2-(3-Bromophenyl)-1-octadecylbenzimidazole
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Overview
Description
The molecule “2-(3-Bromophenyl)-1-octadecylbenzimidazole” is a benzimidazole derivative. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It appears that the molecule is not yet fully described in the literature, and its properties and applications may not be fully explored .
Synthesis Analysis
While the specific synthesis process for “2-(3-Bromophenyl)-1-octadecylbenzimidazole” is not available, benzimidazole derivatives are often synthesized by the reaction of o-phenylenediamine with carboxylic acids . The reaction is typically performed under reflux in a polar solvent .Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)-1-octadecylbenzimidazole” would be expected to contain a benzimidazole core, with a bromophenyl group at the 2-position and an octadecyl group at the 1-position .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Scientific Research Applications
- 2-(3-Bromophenyl)-1-octadecylbenzimidazole serves as a valuable building block in organic synthesis. Researchers use it to construct more complex organic molecules due to its versatile reactivity and structural features .
- In bioprocessing applications, this compound may play a role in developing novel materials or optimizing existing processes. Its unique structure could contribute to enhancing bioprocess efficiency or modifying biomaterials .
- Scientists explore the use of 2-(3-bromophenyl)acetonitrile in cell culture and transfection studies. It might influence cell behavior, gene expression, or cellular responses .
- As cell and gene therapies advance, researchers investigate new compounds for their potential therapeutic applications2-(3-Bromophenyl)-1-octadecylbenzimidazole could be relevant in this context, although specific studies are limited .
- Transition metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling, are essential in organic synthesis. While not directly studied, similar bromophenyl derivatives have been used in these reactions .
- The compound’s imidazole moiety makes it interesting for further exploration. Researchers have synthesized related imidazole derivatives, including 2-(3-bromophenyl)imidazo[2,1-b]oxazole , which could have biological or pharmacological relevance .
Organic Synthesis
Bioprocessing
Cell Culture and Transfection
Cell and Gene Therapy
Transition Metal-Catalyzed Reactions
Imidazole Derivatives
Future Directions
Given the lack of information on “2-(3-Bromophenyl)-1-octadecylbenzimidazole”, future research could focus on synthesizing this compound and studying its properties and potential applications. Benzimidazole derivatives are an active area of research due to their wide range of biological activities .
properties
IUPAC Name |
2-(3-bromophenyl)-1-octadecylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45BrN2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-34-30-24-18-17-23-29(30)33-31(34)27-21-20-22-28(32)26-27/h17-18,20-24,26H,2-16,19,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGVNQDPWQQZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1-octadecylbenzimidazole |
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